molecular formula C18H26N2O4 B14847521 Tert-butoxycarbonylamino-(1-phenyl-piperidin-4-YL)-acetic acid

Tert-butoxycarbonylamino-(1-phenyl-piperidin-4-YL)-acetic acid

Cat. No.: B14847521
M. Wt: 334.4 g/mol
InChI Key: HEMRIHMJPJFIKE-UHFFFAOYSA-N
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Description

Tert-butoxycarbonylamino-(1-phenyl-piperidin-4-YL)-acetic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often used in medicinal chemistry due to their potential pharmacological properties. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butoxycarbonylamino-(1-phenyl-piperidin-4-YL)-acetic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or other suitable methods.

    Attachment of the Acetic Acid Moiety: This step often involves the use of acetic anhydride or acetyl chloride in the presence of a base.

    Protection with Boc Group: The final step involves the protection of the amino group with the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenyl group.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the specific substitution but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butoxycarbonylamino-(1-phenyl-piperidin-4-YL)-acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Tert-butoxycarbonylamino-(1-phenyl-piperidin-4-YL)-acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 4-phenylpiperidine and its derivatives.

    Boc-Protected Amino Acids: Other Boc-protected amino acids used in peptide synthesis.

Uniqueness

Tert-butoxycarbonylamino-(1-phenyl-piperidin-4-YL)-acetic acid is unique due to its specific structure, which combines a piperidine ring, a phenyl group, and a Boc-protected amino acid. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-phenylpiperidin-4-yl)acetic acid

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)19-15(16(21)22)13-9-11-20(12-10-13)14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3,(H,19,23)(H,21,22)

InChI Key

HEMRIHMJPJFIKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCN(CC1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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